
Methyl 6-acetyl-4-nitropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-acetyl-4-nitropyridine-2-carboxylate is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 4-position, an acetyl group at the 6-position, and a methyl ester group at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetyl-4-nitropyridine-2-carboxylate typically involves the nitration of a pyridine derivative followed by esterification and acetylation reactions. One common method involves the nitration of 2-methylpyridine to form 2-methyl-4-nitropyridine. This intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield Methyl 4-nitropyridine-2-carboxylate. Finally, the acetylation of this compound using acetic anhydride and a base such as pyridine results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration, esterification, and acetylation steps are optimized for high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 6-acetyl-4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Ammonia or amines, solvents like ethanol or water, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions.
Major Products Formed
Reduction: Methyl 6-acetyl-4-aminopyridine-2-carboxylate.
Substitution: Methyl 6-acetyl-4-aminopyridine-2-carboxylate derivatives.
Hydrolysis: 6-acetyl-4-nitropyridine-2-carboxylic acid.
科学的研究の応用
Methyl 6-acetyl-4-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of Methyl 6-acetyl-4-nitropyridine-2-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester and acetyl groups can undergo hydrolysis and substitution reactions. These transformations can lead to the formation of active intermediates that interact with biological targets, such as enzymes or receptors, thereby exerting their effects.
類似化合物との比較
Methyl 6-acetyl-4-nitropyridine-2-carboxylate can be compared with other nitropyridine derivatives, such as:
Methyl 4-nitropyridine-2-carboxylate: Lacks the acetyl group at the 6-position, resulting in different reactivity and applications.
Methyl 6-acetyl-3-nitropyridine-2-carboxylate: The nitro group is at the 3-position, leading to variations in chemical behavior and biological activity.
Methyl 6-acetyl-4-aminopyridine-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
特性
分子式 |
C9H8N2O5 |
|---|---|
分子量 |
224.17 g/mol |
IUPAC名 |
methyl 6-acetyl-4-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)7-3-6(11(14)15)4-8(10-7)9(13)16-2/h3-4H,1-2H3 |
InChIキー |
COPOLQMBCHUVIF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


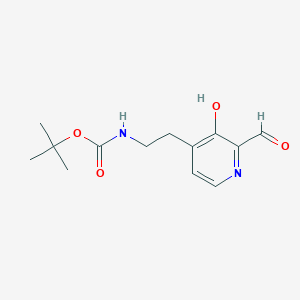

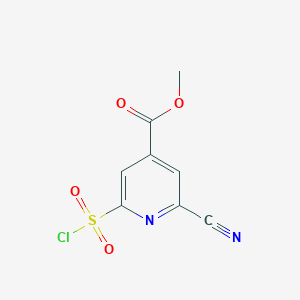
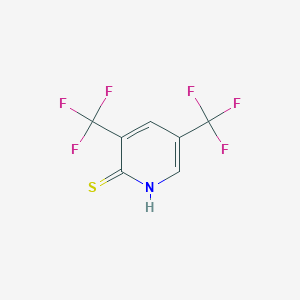
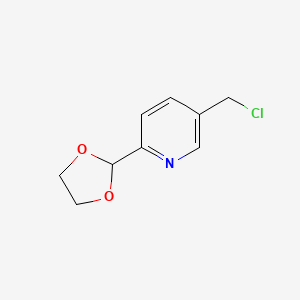
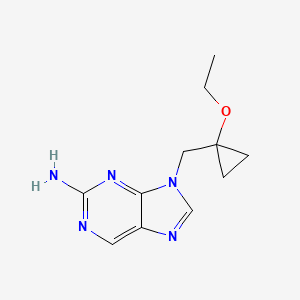

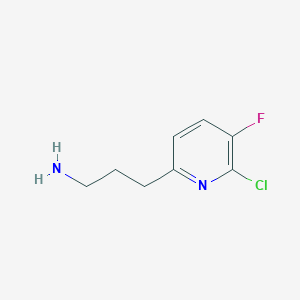
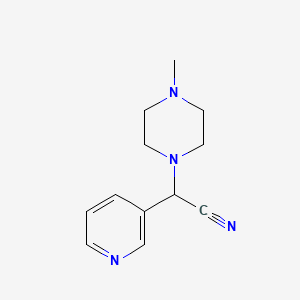
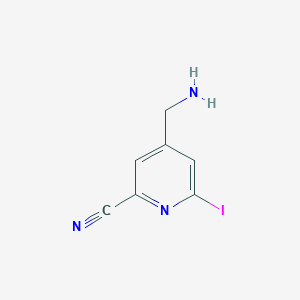



![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)
